molecular formula C26H23NO5 B11402118 9-(4-methoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-methoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11402118
M. Wt: 429.5 g/mol
InChI Key: SHXVKUMVDBMDRC-UHFFFAOYSA-N
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Description

9-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to a chromeno-oxazinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Oxazinone Ring Formation: The chromene intermediate is then subjected to cyclization with an appropriate amine and a carbonyl compound to form the oxazinone ring.

    Introduction of Methoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and methoxyphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazinone ring, potentially converting it into a more saturated heterocyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydro derivatives of the oxazinone ring.

    Substitution: Formation of halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 9-(4-methoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 9-(4-methoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 9-(4-Methoxybenzyl)-4-(4-hydroxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 9-(4-Methoxybenzyl)-4-(4-chlorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

The uniqueness of 9-(4-methoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its dual methoxy substitution, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-9-[(4-methoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H23NO5/c1-29-19-7-3-17(4-8-19)14-27-15-23-24(31-16-27)12-11-21-22(13-25(28)32-26(21)23)18-5-9-20(30-2)10-6-18/h3-13H,14-16H2,1-2H3

InChI Key

SHXVKUMVDBMDRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=C(C=C5)OC)OC2

Origin of Product

United States

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